molecular formula C9H21Cl6O7P B12541693 1,1-Dichloropropan-2-ol;phosphoric acid CAS No. 144189-33-3

1,1-Dichloropropan-2-ol;phosphoric acid

Cat. No.: B12541693
CAS No.: 144189-33-3
M. Wt: 484.9 g/mol
InChI Key: ZPZPOYHVEHBJDJ-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

IUPAC Nomenclature and Synonym Validation

The IUPAC name 1,1-dichloropropan-2-ol designates a secondary alcohol with chlorine atoms at the first carbon and a hydroxyl group at the second carbon of a three-carbon chain. Its systematic numbering prioritizes the hydroxyl group’s position, distinguishing it from structural isomers such as 1,3-dichloro-2-propanol. Synonyms include 1,1-dichloro-2-propanol and 53894-19-2, as indexed in PubChem.

For phosphoric acid , the IUPAC name phosphoric acid reflects its composition as a triprotic oxoacid of phosphorus. Alternative names like orthophosphoric acid emphasize its distinction from condensed phosphoric acids (e.g., pyrophosphoric acid).

Table 1: Nomenclature and Synonyms
Compound IUPAC Name Common Synonyms
C₃H₆Cl₂O 1,1-dichloropropan-2-ol 53894-19-2, 1,1-dichloro-2-propanol
H₃PO₄ Phosphoric acid Orthophosphoric acid, E338

Molecular Formula and Weight Analysis

The molecular formula C₃H₆Cl₂O for 1,1-dichloropropan-2-ol corresponds to a molar mass of 128.98 g/mol , calculated using atomic weights of carbon (12.01), hydrogen (1.01), chlorine (35.45), and oxygen (16.00). Phosphoric acid’s formula H₃PO₄ yields a molecular weight of 98.00 g/mol , consistent with its role as a medium-strength acid.

Table 2: Molecular Formulas and Weights
Compound Molecular Formula Molecular Weight (g/mol)
1,1-dichloropropan-2-ol C₃H₆Cl₂O 128.98
Phosphoric acid H₃PO₄ 98.00

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (1,1-dichloropropan-2-ol): A quartet at δ 4.2–4.5 ppm corresponds to the hydroxyl-bearing CH group, while methyl protons adjacent to chlorine atoms resonate as a doublet near δ 1.5 ppm.
  • ³¹P NMR (H₃PO₄): A single peak at ~0 ppm confirms the presence of a single phosphorus environment in orthophosphoric acid.

Infrared (IR) Spectroscopy:

  • The hydroxyl stretch in 1,1-dichloropropan-2-ol appears as a broad band at 3200–3400 cm⁻¹, while C-Cl vibrations produce peaks at 650–800 cm⁻¹. Phosphoric acid exhibits strong P-O-H stretching at 2700–3300 cm⁻¹ and P=O stretching at 1200–1250 cm⁻¹.

Mass Spectrometry:

  • 1,1-dichloropropan-2-ol displays a molecular ion peak at m/z 128.98, with fragment ions at m/z 93 (loss of Cl) and m/z 63 (C₂H₅O⁺).
  • Phosphoric acid exhibits a base peak at m/z 98.00 (H₃PO₄⁺) and fragments at m/z 80 (HPO₃⁺) and m/z 63 (PO₂⁺).

Crystallographic and Conformational Studies

Crystallographic data for 1,1-dichloropropan-2-ol remains limited, but computational models predict a gauche conformation due to steric hindrance between chlorine atoms and the hydroxyl group. Phosphoric acid crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded networks stabilizing its structure.

Isomeric and Tautomeric Considerations

1,1-dichloropropan-2-ol exhibits structural isomerism with 1,3-dichloro-2-propanol and tautomerism via keto-enol shifts under basic conditions. Phosphoric acid lacks tautomers but forms condensed phosphates (e.g., pyrophosphoric acid) upon dehydration.

Table 3: Isomeric Forms
Compound Isomer Type Example
1,1-dichloropropan-2-ol Structural 1,3-dichloro-2-propanol
Phosphoric acid Condensed derivatives Pyrophosphoric acid (H₄P₂O₇)

Properties

CAS No.

144189-33-3

Molecular Formula

C9H21Cl6O7P

Molecular Weight

484.9 g/mol

IUPAC Name

1,1-dichloropropan-2-ol;phosphoric acid

InChI

InChI=1S/3C3H6Cl2O.H3O4P/c3*1-2(6)3(4)5;1-5(2,3)4/h3*2-3,6H,1H3;(H3,1,2,3,4)

InChI Key

ZPZPOYHVEHBJDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(Cl)Cl)O.CC(C(Cl)Cl)O.CC(C(Cl)Cl)O.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Glycerol Hydrochlorination with Acid Catalysts

Reaction Overview :
Glycerol reacts with hydrochloric acid (HCl) in the presence of carboxylic acid catalysts (e.g., acetic acid, citric acid) to yield 1,3-DCP. The process involves two steps:

  • Monochlorination : Glycerol → 1-chloropropane-2,3-diol (1-CPD).
  • Dichlorination : 1-CPD → 1,3-DCP.

Key Conditions (from EP2284147A2 and WO2009104961A2):

  • Catalysts : Carboxylic acids (acetic acid, citric acid) or low-volatility organic acids.
  • Temperature : 80–160°C (optimal: 110–130°C).
  • Pressure : Atmospheric to 2 bar.
  • HCl Molar Ratio : Sub-stoichiometric in the first step (0.5–0.8:1 glycerol:HCl), excess in the second step (1:2–3).

Mechanism :

  • Protonation of glycerol hydroxyl groups by HCl enhances nucleophilic substitution.
  • Carboxylic acids stabilize intermediates, reducing side reactions (e.g., formation of 2-chloropropane-1,3-diol).

Performance Data :

Parameter Value/Outcome Source
Conversion (Glycerol) >95%
Selectivity (1,3-DCP) 85–98%
Purity 90–95% (after distillation)

Separation Techniques :

  • Distillation : Azeotropic separation at 106°C (1.011 bar) to isolate 1,3-DCP from water and HCl.
  • Decantation : Organic phase (53% 1,3-DCP, 33% water, 14% HCl) separates below 40°C.

Chlorination with Trimethylchlorosilane (TMSCl)

Reaction Overview :
TMSCl selectively chlorinates glycerol in biphasic systems, yielding 1,3-DCP with minimal byproducts (RSC Advances).

Key Conditions :

  • Catalyst : Acetic acid (0.9 mmol per 30 mmol glycerol).
  • Temperature : 60–100°C.
  • Time : 12–18 hours.

Mechanism :

  • TMSCl acts as a chlorinating agent, with acetic acid protonating glycerol to facilitate nucleophilic attack.
  • Stepwise Pathway :
    • Glycerol → α-monochlorohydrin (1-MCH).
    • 1-MCH → 1,3-DCP via secondary chlorination.

Performance Data :

Parameter Value/Outcome Source
Yield (1,3-DCP) 79% (at 100°C)
Selectivity >90% (vs. 2,3-DCP isomer)

Advantages :

  • Avoids HCl gas handling.
  • High selectivity due to controlled reaction kinetics.

Two-Step Process with Intermediate Purification

Process Design (WO2009104961A2):

  • First Step : Glycerol + sub-stoichiometric HCl → 1-CPD (major) + 2-CPD (minor).
  • Second Step : 1-CPD + excess HCl → 1,3-DCP.

Purification :

  • Liquid-Liquid Extraction : Separates 1-CPD (≥75% purity) from 2-CPD using solvents (e.g., esters, ionic liquids).
  • Recycling : 2-CPD-rich stream recycled to improve overall yield.

Performance Data :

Parameter Value/Outcome Source
1-CPD Purity ≥75%
Overall Yield 70–85%

Synthesis of Phosphoric Acid

Wet Process (Sulfuric Acid Route)

Reaction Overview :
Phosphate rock (Ca₅(PO₄)₃OH) reacts with sulfuric acid to produce phosphoric acid and gypsum.

Key Reaction :
$$ \text{Ca}5(\text{PO}4)3\text{OH} + 5\text{H}2\text{SO}4 → 3\text{H}3\text{PO}4 + 5\text{CaSO}4 + \text{H}_2\text{O} $$

Conditions :

  • Temperature : 70–80°C.
  • Acid Concentration : 93–98% H₂SO₄.

Performance Data :

Parameter Value/Outcome Source
Purity 75–85%
Byproduct (Gypsum) 4–5 tons per ton of P₂O₅

Thermal Process (Elemental Phosphorus Combustion)

Reaction Overview :
Elemental phosphorus (P₄) is oxidized and hydrated to form high-purity phosphoric acid.

Key Reactions :

  • Combustion :
    $$ \text{P}4 + 5\text{O}2 → 2\text{P}2\text{O}5 $$
  • Hydration :
    $$ \text{P}2\text{O}5 + 3\text{H}2\text{O} → 2\text{H}3\text{PO}_4 $$

Conditions :

  • Temperature : 1,500–2,700°C (combustion).
  • Hydration : Steam at 200–300°C.

Performance Data :

Parameter Value/Outcome Source
Purity ≥85%
Energy Consumption 8–12 MWh/ton

Comparative Analysis of 1,3-DCP Synthesis Methods

Method Advantages Limitations Yield (%)
Glycerol + HCl Scalable, uses renewable glycerol Requires corrosive HCl, azeotropic separation 85–98
TMSCl Chlorination High selectivity, ambient pressure Costly TMSCl, longer reaction times 70–79
Two-Step Process High purity, recyclable intermediates Complex purification steps 70–85

Industrial Applications

  • 1,3-DCP : Epichlorohydrin production, flame retardants (e.g., tris(1,3-dichloro-2-propyl) phosphate).
  • Phosphoric Acid : Fertilizers (85%), food additives (15%), electronics etching.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert the dichloro groups to chloro or hydroxy groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Chlorinated ketones or aldehydes.

    Reduction: Chloro or hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dichloropropan-2-ol;phosphoric acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.

    Biology: Studied for its potential effects on biological systems, including its toxicity and metabolic pathways.

    Medicine: Investigated for its potential use in pharmaceuticals and as a reagent in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dichloropropan-2-ol;phosphoric acid involves its interaction with biological molecules. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing toxic effects. The molecular targets and pathways involved include enzymes responsible for detoxification and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

a. Tris(2,3-dichloropropyl) Phosphate (TDCPP)

  • Formula : C₉H₁₅Cl₆O₄P (vs. hypothetical 1,1-dichloropropan-2-ol phosphate ester: C₃H₆Cl₂O·H₃PO₄).
  • Properties: TDCPP is a flame retardant with high thermal stability (decomposition >200°C) and low water solubility. The 2,3-dichloro substitution pattern enhances steric hindrance, reducing hydrolysis rates compared to less substituted analogs .

b. Sulfuric Acid vs. Phosphoric Acid in Esterification

  • Acidity : Sulfuric acid (pKa₁ ≈ -3) is stronger than phosphoric acid (pKa₁ ≈ 2.1), leading to faster esterification kinetics. However, phosphoric acid’s milder acidity reduces side reactions (e.g., dehydration) in sensitive systems .
  • Stability : Phosphoric acid esters (e.g., β-hydroxy phosphate esters in vitrimers) exhibit superior hydrolytic stability compared to sulfonated analogs, making them suitable for high-humidity environments .

c. Hydrochloric Acid in Catalysis

  • Role: Hydrochloric acid is a monoprotic acid often used in inorganic salt formation. Unlike phosphoric acid, it lacks the ability to form crosslinked networks, limiting its utility in polymer synthesis .
Material Performance Comparisons

Table 1: Adsorption Properties of Phosphorylated Materials

Material Selectivity for Rare Earths Adsorption Capacity (mg/g) Reusability (cycles) Source
Phosphorylated Porous Polymer High (La³⁺/Ce³⁺) 120–150 >10
Sulfonated Resin Moderate 80–100 5–7 [Inferred]
Hypothetical 1,1-DCP-PA Moderate (predicted) ~100 (estimated) 5–8 (predicted) [Analogy to [3]]

Key Findings :

  • Phosphorylated porous polymers exhibit superior selectivity and reusability due to the high density of phosphate groups, which strongly coordinate rare-earth ions .
Thermal and Mechanical Stability
  • Phosphoric Acid-Doped Polymers : Polybenzimidazole (PBI) membranes doped with H₃PO₄ show proton conductivity >0.1 S/cm at 160°C but suffer from mechanical weakening (tensile strength drops from 42.3 MPa to 3.4 MPa) due to plasticization .
  • Chlorinated Esters: Tris(2,3-dichloropropyl) phosphate retains structural integrity up to 250°C, whereas non-chlorinated phosphate esters decompose at lower temperatures (~150°C) .

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